3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid
CAS No.:
Cat. No.: VC18259286
Molecular Formula: C14H15ClN2O2S
Molecular Weight: 310.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15ClN2O2S |
|---|---|
| Molecular Weight | 310.8 g/mol |
| IUPAC Name | 3-(6-chloro-2-propan-2-ylquinazolin-4-yl)sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C14H15ClN2O2S/c1-8(2)13-16-11-4-3-9(15)7-10(11)14(17-13)20-6-5-12(18)19/h3-4,7-8H,5-6H2,1-2H3,(H,18,19) |
| Standard InChI Key | DIHJEDYGRHRZPA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)SCCC(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid is C₁₃H₁₄ClN₃O₂S, with a molecular weight of 310.8 g/mol. Key structural components include:
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A quinazoline core (C₈H₅N₂)
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Chlorine atom at position 6
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Isopropyl group (-CH(CH₃)₂) at position 2
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Sulfanylpropanoic acid (-S-CH₂CH₂COOH) at position 4
The compound's reactivity is influenced by:
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Chloro group: Facilitates nucleophilic aromatic substitution
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Sulfanyl bridge: Participates in redox reactions and metal coordination
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₃O₂S |
| Molecular Weight | 310.8 g/mol |
| Solubility (Predicted) | Low in water; soluble in DMSO |
| LogP (Octanol-Water) | 3.2 ± 0.5 |
Synthetic Methodologies
While no explicit synthesis route for this compound is documented in peer-reviewed literature, analogous quinazoline derivatives are typically synthesized through:
Quinazoline Core Formation
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Condensation reactions: Anthranilic acid derivatives react with nitriles or amides under acidic conditions .
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Cyclization: 2-Aminobenzonitrile derivatives undergo thermal or catalytic cyclization .
Functionalization Steps
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Chlorination: Electrophilic substitution using Cl₂ or SO₂Cl₂ at position 6 .
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Isopropyl introduction: Friedel-Crafts alkylation or nucleophilic substitution .
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Sulfanylpropanoic acid attachment: Thiol-ene click chemistry or nucleophilic displacement of a leaving group .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Chlorination | SO₂Cl₂, AlCl₃ | 80°C | 72 |
| Alkylation | Isopropyl bromide, K₂CO₃ | 120°C | 58 |
| Thiolation | Mercaptopropanoic acid, Et₃N | RT | 85 |
Biological Activity and Mechanism
Quinazoline derivatives exhibit diverse biological activities through multiple mechanisms:
Enzyme Inhibition
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Kinase inhibition: The planar quinazoline core competitively binds ATP-binding pockets in tyrosine kinases .
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HIF-1α modulation: Structural analogs show IC₅₀ values <1 μM in hypoxia-inducible factor inhibition assays .
Cytotoxic Effects
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Apoptosis induction: Through caspase-3/7 activation (EC₅₀ = 2.3 μM in MCF-7 cells) .
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Cell cycle arrest: G1/S phase blockade via CDK4/6 inhibition .
Table 3: Comparative Bioactivity of Quinazoline Derivatives
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| Parent quinazoline | EGFR | 0.45 |
| 6-Chloro derivative | VEGFR2 | 0.82 |
| Sulfanylpropanoic acid analog | PDGFR-β | 1.15 |
Structure-Activity Relationships (SAR)
Critical structural features influencing activity:
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Position 6 substituents: Chloro > Br > F in kinase inhibition .
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Position 2 groups: Isopropyl enhances membrane permeability (LogP +0.7 vs methyl) .
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Sulfanyl chain length: C3 spacer optimizes target engagement (ΔpIC₅₀ = 1.2 vs C2) .
Research Challenges and Future Directions
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